molecular formula C3H2N2O2S B077527 1,2,5-Thiadiazole-3-carboxylic acid CAS No. 13368-86-0

1,2,5-Thiadiazole-3-carboxylic acid

Cat. No.: B077527
CAS No.: 13368-86-0
M. Wt: 130.13 g/mol
InChI Key: GFTBMBHVZZFGCK-UHFFFAOYSA-N
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Description

1,2,5-Thiadiazole-3-carboxylic acid is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,5-Thiadiazole-3-carboxylic acid can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the combination of enaminones, tosylhydrazine, and elemental sulfur in the presence of iodine and dimethyl sulfoxide can yield 1,2,5-thiadiazole derivatives . Another method involves the use of propylphosphonic anhydride to synthesize thiadiazoles from carboxylic acids .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and the availability of raw materials.

Chemical Reactions Analysis

Types of Reactions

1,2,5-Thiadiazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. The specific conditions, such as temperature, solvent, and catalyst, depend on the desired reaction and product.

Major Products Formed

The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted thiadiazole derivatives.

Comparison with Similar Compounds

1,2,5-Thiadiazole-3-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ring structure and the diverse range of reactions it can undergo, making it a versatile compound for various applications.

Properties

IUPAC Name

1,2,5-thiadiazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2N2O2S/c6-3(7)2-1-4-8-5-2/h1H,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFTBMBHVZZFGCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NSN=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30362769
Record name 1,2,5-thiadiazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30362769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13368-86-0
Record name 1,2,5-thiadiazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30362769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,5-thiadiazole-3-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the key structural features of 1,2,5-Thiadiazole-3-carboxylic acid and its derivatives?

A1: this compound serves as a central scaffold for various derivatives. The core structure consists of a five-membered ring containing one sulfur and two nitrogen atoms, with a carboxylic acid group at the 3-position. Derivatives arise from modifications at the 4-position, introducing diverse functional groups like amino, ureido, and substituted pyrimidine rings. [, ]

  • For example, research highlights the synthesis of:
    • 4-Amino-1,2,5-thiadiazole-3-carboxylic acid []
    • 4-Ureido-1,2,5-thiadiazole-3-carboxylic acid derivatives []

Q2: How do the structural modifications of this compound influence its biological activity?

A2: Introducing different functional groups at the 4-position of the this compound scaffold significantly impacts its biological activity. [] While the specific structure-activity relationships require further investigation, the presence of specific groups likely influences target binding, influencing the compound's overall efficacy and potential applications.

  • For instance:
    • Research indicates that 4-hydroxy-1,2,5-thiadiazole-3-carboxylic acid can interact with Plasmodium falciparum lactate dehydrogenase. [] This suggests potential antimalarial activity, highlighting how structural changes can confer specific biological properties.

Q3: What synthetic routes are employed in the preparation of this compound and its derivatives?

A3: Researchers utilize ring-opening reactions of specific heterocyclic compounds to synthesize this compound derivatives. [, ] For instance, researchers have successfully synthesized 4-Amino-1,2,5-thiadiazole-3-carboxylic acid and its derivatives by cleaving the pyrimidine ring of [, , ]Thiadiazolo[3,4-d]pyrimidin-7(6H)-one. [] This method highlights the importance of utilizing specific synthetic strategies to construct the desired this compound derivatives.

Q4: Beyond direct derivatives, how else is the 1,2,5-thiadiazole ring system utilized in medicinal chemistry?

A4: The 1,2,5-thiadiazole ring system is not only found in simple derivatives but also incorporated into larger, more complex structures. One example is the synthesis of 4H-[1]benzopyrano[3,4-c][1,2,5]thyadiazol-4-one. [] This compound combines the thiadiazole ring with a benzopyranone moiety, potentially leading to unique pharmacological properties. This example emphasizes the versatility of the 1,2,5-thiadiazole scaffold in drug design and development.

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